molecular formula C13H16BrNO3S B2562067 (4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1797243-64-1

(4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2562067
CAS No.: 1797243-64-1
M. Wt: 346.24
InChI Key: NHRNVKKXEBAXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[55]undecan-9-yl)methanone is a complex organic compound that features a brominated thiophene ring and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common approach starts with the bromination of thiophene to obtain 4-bromothiophene. This intermediate is then subjected to a series of reactions to introduce the spirocyclic structure and the methanone group. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to alter the spirocyclic structure.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the thiophene ring.

Scientific Research Applications

(4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with specific molecular targets. The brominated thiophene ring and spirocyclic structure allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and pathways, making it useful for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
  • (4-Fluorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
  • (4-Iodothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Uniqueness

The uniqueness of (4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone lies in its bromine atom, which can participate in specific interactions and reactions that other halogenated analogs might not. This can lead to distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-bromothiophen-2-yl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3S/c14-10-8-11(19-9-10)12(16)15-4-2-13(3-5-15)17-6-1-7-18-13/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRNVKKXEBAXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC(=CS3)Br)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.